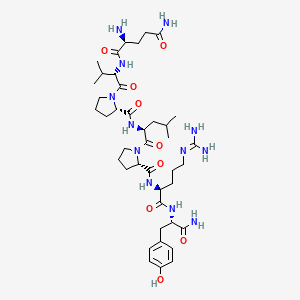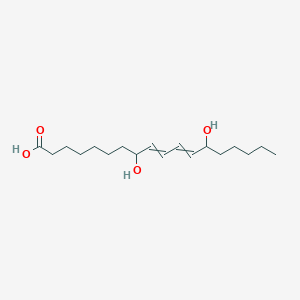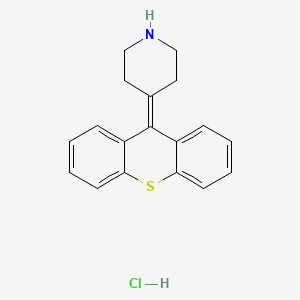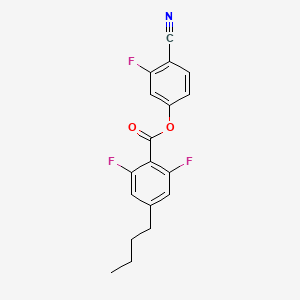
1-Ethenylphenoxathiine 10,10-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenylphenoxathiine 10,10-dioxide is an organic compound with the molecular formula C14H10O2S It is a derivative of phenoxathiine, characterized by the presence of an ethenyl group and a dioxide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenylphenoxathiine 10,10-dioxide typically involves the reaction of phenoxathiine with an ethenylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the ethenyl group. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: 1-Ethenylphenoxathiine 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-Ethenylphenoxathiine 10,10-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
類似化合物との比較
1-Ethylphenoxathiin 10,10-dioxide: Similar structure but with an ethyl group instead of an ethenyl group.
Phenoxathiin derivatives: Various derivatives with different substituents on the phenoxathiin ring.
Uniqueness: 1-Ethenylphenoxathiine 10,10-dioxide is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
CAS番号 |
135865-62-2 |
|---|---|
分子式 |
C14H10O3S |
分子量 |
258.29 g/mol |
IUPAC名 |
1-ethenylphenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C14H10O3S/c1-2-10-6-5-8-12-14(10)18(15,16)13-9-4-3-7-11(13)17-12/h2-9H,1H2 |
InChIキー |
OKEITXXEAYZCOA-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)


![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)


![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)


![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)

